molecular formula C16H23N3O2 B5332797 N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide

Cat. No.: B5332797
M. Wt: 289.37 g/mol
InChI Key: CNXOGTYLTHDQLG-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide is a chemical compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N1,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. This interaction facilitates the formation of new chemical bonds, promoting various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide stands out due to its specific structural features, which allow for unique reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile tool in both research and industrial applications .

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(2-methylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-6-4-5-7-14(12)17-15(20)13-8-10-19(11-9-13)16(21)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOGTYLTHDQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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